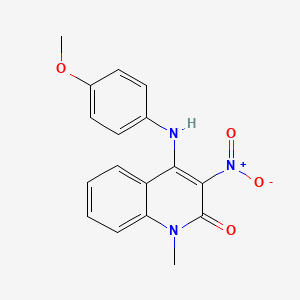amine CAS No. 879362-75-1](/img/structure/B2747452.png)
[(4-chlorophenyl)(1-methyl-1H-imidazol-2-yl)methyl](methyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-chlorophenyl)(1-methyl-1H-imidazol-2-yl)methylamine is an organic compound that features a 4-chlorophenyl group, a 1-methyl-1H-imidazol-2-yl group, and a methylamine group
Mecanismo De Acción
Target of Action
It is known that imidazole derivatives, which this compound is a part of, have a broad range of biological properties and can interact with various targets .
Mode of Action
Imidazole derivatives are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . The specific interactions with its targets and the resulting changes would depend on the specific biological activity exhibited by the compound.
Biochemical Pathways
Given the wide range of biological activities exhibited by imidazole derivatives, it can be inferred that multiple pathways could be affected .
Result of Action
Based on the known biological activities of imidazole derivatives, it can be inferred that the compound could have a range of effects at the molecular and cellular level .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-chlorophenyl)(1-methyl-1H-imidazol-2-yl)methylamine typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic conditions.
Attachment of the 4-Chlorophenyl Group: The 4-chlorophenyl group can be introduced via a Friedel-Crafts alkylation reaction, where 4-chlorobenzyl chloride reacts with the imidazole derivative in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of the Methylamine Group: The final step involves the reaction of the intermediate with methylamine, typically under basic conditions to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of (4-chlorophenyl)(1-methyl-1H-imidazol-2-yl)methylamine may involve continuous flow processes to enhance efficiency and yield. These processes often use automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the 4-chlorophenyl group, potentially converting the chlorine substituent to a hydrogen atom.
Substitution: Nucleophilic substitution reactions are common, especially at the methylamine group, where the amine can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride (NaH) are typical reagents.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Dechlorinated phenyl derivatives.
Substitution: Various substituted amines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (4-chlorophenyl)(1-methyl-1H-imidazol-2-yl)methylamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
Biologically, this compound is studied for its potential as a ligand in biochemical assays. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.
Medicine
In medicine, (4-chlorophenyl)(1-methyl-1H-imidazol-2-yl)methylamine is investigated for its pharmacological properties. It may serve as a lead compound for the development of new therapeutic agents, particularly those targeting neurological or inflammatory pathways.
Industry
Industrially, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including the synthesis of polymers and advanced materials.
Comparación Con Compuestos Similares
Similar Compounds
(4-chlorophenyl)(1H-imidazol-2-yl)methylamine: Lacks the 1-methyl group on the imidazole ring.
[(4-chlorophenyl)(1-methyl-1H-imidazol-2-yl)methyl]amine: Lacks the methyl group on the amine.
(4-chlorophenyl)(1-methyl-1H-imidazol-2-yl)methylamine: Has an ethyl group instead of a methyl group on the amine.
Uniqueness
(4-chlorophenyl)(1-methyl-1H-imidazol-2-yl)methylamine is unique due to the presence of both the 4-chlorophenyl and 1-methyl-1H-imidazol-2-yl groups, which confer distinct chemical and biological properties. The combination of these groups allows for specific interactions and reactivity that are not observed in similar compounds.
This detailed overview provides a comprehensive understanding of (4-chlorophenyl)(1-methyl-1H-imidazol-2-yl)methylamine, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
IUPAC Name |
1-(4-chlorophenyl)-N-methyl-1-(1-methylimidazol-2-yl)methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3/c1-14-11(12-15-7-8-16(12)2)9-3-5-10(13)6-4-9/h3-8,11,14H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZPXLWBEPOVTGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(C1=CC=C(C=C1)Cl)C2=NC=CN2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
879362-75-1 |
Source


|
| Record name | [(4-chlorophenyl)(1-methyl-1H-imidazol-2-yl)methyl](methyl)amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![7-(3-methoxyphenyl)-2-(methylthio)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2747371.png)
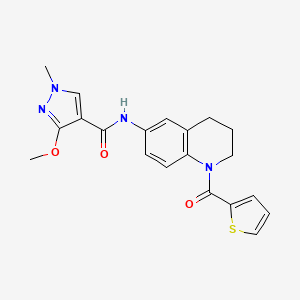

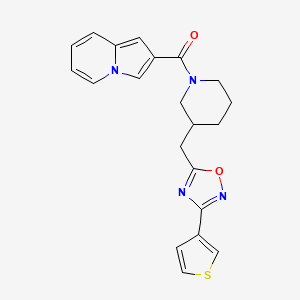
![N-(4-ethoxyphenyl)-2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide](/img/structure/B2747378.png)
![3-(3,4-dimethylphenyl)-7,8-dimethoxy-5-[(3-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2747380.png)
![7-(Diethylamino)-6-fluoro-1-[(3-fluorophenyl)methyl]-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one](/img/structure/B2747381.png)
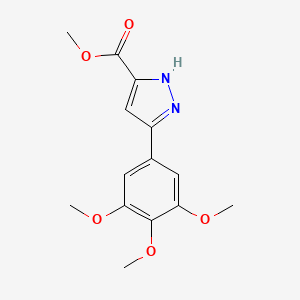


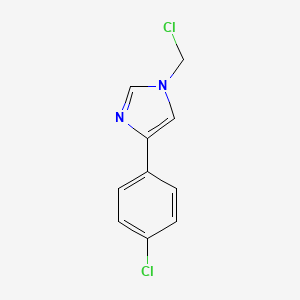
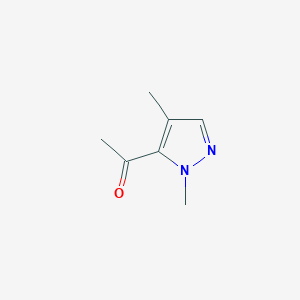
![N-(2,3-dihydro-1H-inden-1-yl)-2-{8-oxo-2,9-diazatricyclo[8.4.0.0^{3,7}]tetradeca-1(10),2,11,13-tetraen-9-yl}acetamide](/img/structure/B2747390.png)
